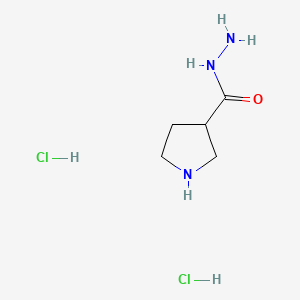
Pyrrolidine-3-carbohydrazidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-carbohydrazide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carbohydrazide dihydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Reagents: Pyrrolidine-3-carboxylic acid, hydrazine hydrate, hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of pyrrolidine-3-carbohydrazide dihydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain optimal reaction conditions.
Filtration and Drying: To isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3-carbohydrazide dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, or other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction may produce pyrrolidine-3-amine derivatives.
Scientific Research Applications
Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at the 2-position.
Pyrrolidine-3-carboxylic acid: The precursor to pyrrolidine-3-carbohydrazide dihydrochloride.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Uniqueness
Pyrrolidine-3-carbohydrazide dihydrochloride is unique due to its specific functional groups and the position of the carbohydrazide group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other pyrrolidine derivatives.
Properties
Molecular Formula |
C5H13Cl2N3O |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
pyrrolidine-3-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |
InChI Key |
MKUZFBYOJVUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
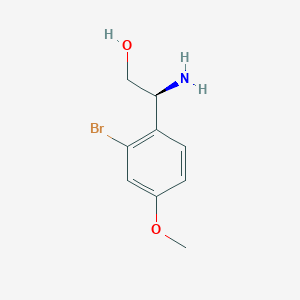
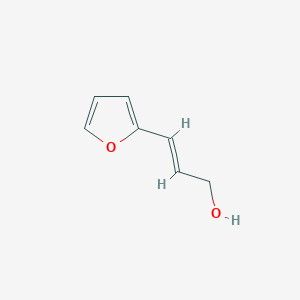
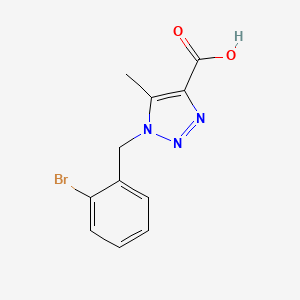
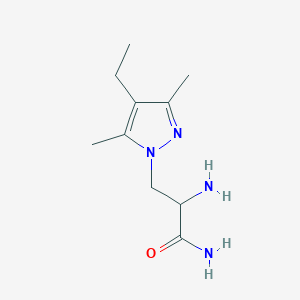
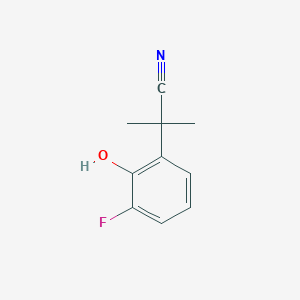
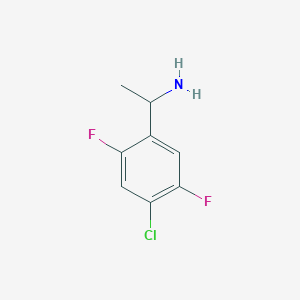
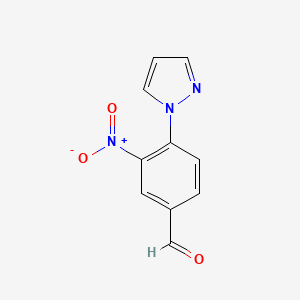
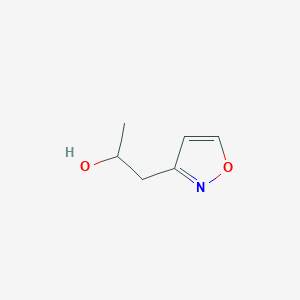
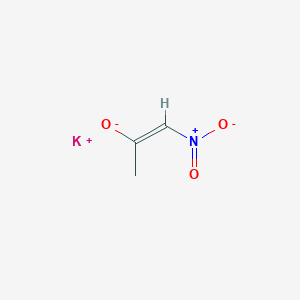
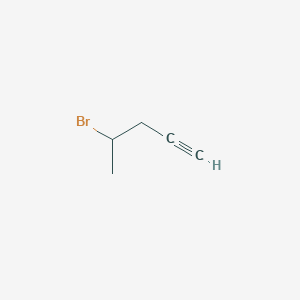
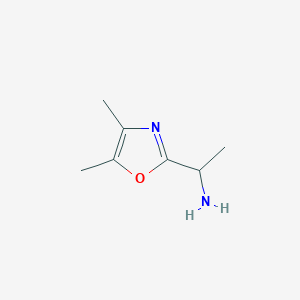
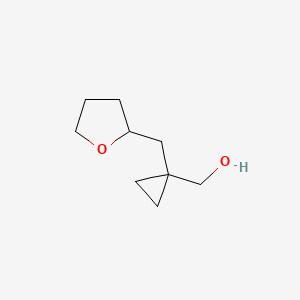
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
